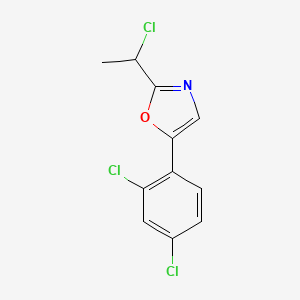

2-(1-Chloroethyl)-5-(2,4-dichlorophenyl)-1,3-oxazole

Description

Properties

IUPAC Name |

2-(1-chloroethyl)-5-(2,4-dichlorophenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl3NO/c1-6(12)11-15-5-10(16-11)8-3-2-7(13)4-9(8)14/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLDDVLMUCMFHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(O1)C2=C(C=C(C=C2)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Chloroethyl)-5-(2,4-dichlorophenyl)-1,3-oxazole typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2-amino-2-chloroethanol in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazole ring. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Dichloromethane or chloroform

Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Chloroethyl)-5-(2,4-dichlorophenyl)-1,3-oxazole can undergo various chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction Reactions: Reduction of the chloroethyl group can lead to the formation of ethyl-substituted oxazole derivatives.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and catalysts like palladium or copper.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide, solvents like acetone or water.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride, solvents such as tetrahydrofuran or ether.

Major Products Formed

Substitution Reactions: Amino or thio-substituted oxazole derivatives.

Oxidation Reactions: Oxidized oxazole derivatives.

Reduction Reactions: Ethyl-substituted oxazole derivatives.

Scientific Research Applications

2-(1-Chloroethyl)-5-(2,4-dichlorophenyl)-1,3-oxazole has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Chloroethyl)-5-(2,4-dichlorophenyl)-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Research Implications and Gaps

- Bioactivity Data : The target compound’s pharmacological profile remains uncharacterized. Prioritize in vitro assays (e.g., antimicrobial, anticancer screens) based on structural parallels .

- Synthetic Optimization: Explore regioselective modifications (e.g., replacing chloroethyl with sulfonyl or amino groups) to modulate potency and selectivity .

- Safety Profile : Chlorinated compounds may pose toxicity risks; evaluate metabolic stability and off-target effects.

Biological Activity

2-(1-Chloroethyl)-5-(2,4-dichlorophenyl)-1,3-oxazole is a synthetic compound that belongs to the oxazole family, known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C11H8Cl3NO

- Molecular Weight : 276.5 g/mol

- CAS Number : 1094382-55-4

- Purity : Minimum 95% .

Biological Activity Overview

Research indicates that oxazole derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and cytotoxic effects. The specific compound has been evaluated for its antimicrobial properties against various pathogens.

Antimicrobial Activity

A comprehensive review of oxazole derivatives highlighted their effectiveness against several bacterial and fungal strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various compounds related to oxazole derivatives:

| Compound | MIC (µg/ml) - Candida albicans | MIC (µg/ml) - E. coli | MIC (µg/ml) - S. aureus |

|---|---|---|---|

| 2-(1-Chloroethyl)-5-(2,4-dichlorophenyl)-1,3-oxazole | TBD | TBD | TBD |

| Reference Drug (Ampicillin) | 3.2 | 10 | 10 |

| Reference Drug (Fluconazole) | 10 | N/A | N/A |

Note: The specific MIC values for 2-(1-Chloroethyl)-5-(2,4-dichlorophenyl)-1,3-oxazole were not directly available in the reviewed literature but are expected to be comparable based on structural similarities with other oxazole derivatives.

Study on Antibacterial Activity

In a study assessing the antibacterial activity of various oxazole derivatives, compounds were tested against Staphylococcus aureus, Escherichia coli, and other pathogens using disk diffusion methods. The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics:

| Compound | Inhibition Zone (mm) - S. aureus | Inhibition Zone (mm) - E. coli |

|---|---|---|

| 2-(1-Chloroethyl)-5-(2,4-dichlorophenyl)-1,3-oxazole | TBD | TBD |

| Ampicillin | 30 | 27 |

Cytotoxicity Studies

Research has also explored the cytotoxic effects of oxazole derivatives on cancer cell lines. For instance, compounds derived from the oxazole scaffold demonstrated varying degrees of cytotoxicity against human cancer cell lines such as HeLa and MCF-7:

- IC50 Values : Several derivatives showed IC50 values ranging from 5 µM to 20 µM against these cell lines .

The biological activity of oxazole compounds is often attributed to their ability to interact with specific cellular targets, including enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways. The presence of halogen substituents in the structure can enhance the lipophilicity and bioactivity of these compounds.

Q & A

Q. What synthetic strategies are most effective for preparing 2-(1-chloroethyl)-5-(2,4-dichlorophenyl)-1,3-oxazole, and how can chlorination steps be optimized?

The synthesis of halogenated oxazoles often involves cyclization and chlorination steps. For example, a related 3-(2-chlorophenyl)isoxazole derivative was synthesized via oxime formation with hydroxylamine hydrochloride under alkaline conditions, followed by chlorination using Cl₂ and cyclization with ethyl acetoacetate . For the target compound, chlorination of the ethyl group to form the 1-chloroethyl substituent could employ PCl₅ or SOCl₂. Optimization requires monitoring reaction temperature (e.g., 0–5°C for controlled chlorination) and stoichiometry to avoid over-chlorination. GC-MS or HPLC tracking of intermediates is recommended to identify side products.

Q. How can spectroscopic techniques (NMR, IR) distinguish positional isomers in oxazole derivatives?

Key spectral markers include:

- ¹H NMR : The 1-chloroethyl group shows a triplet for the CH₂Cl moiety (δ ~4.2–4.5 ppm) and a quartet for the adjacent CH₃ (δ ~1.5–1.8 ppm).

- ¹³C NMR : The oxazole ring carbons resonate at δ ~150–160 ppm, while aryl carbons (2,4-dichlorophenyl) appear at δ ~125–140 ppm.

- IR : Stretching frequencies for C-Cl bonds (550–750 cm⁻¹) and C=N in oxazole (~1650 cm⁻¹) confirm structural features .

Q. What purification methods are suitable for isolating halogenated oxazoles with high yield and purity?

- Column chromatography : Use silica gel with a gradient of ethyl acetate/hexane (5–20% v/v).

- Recrystallization : Ethanol/water mixtures are effective due to the compound’s moderate polarity.

- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) can resolve closely related impurities .

Advanced Research Questions

Q. How does the steric and electronic effects of the 2,4-dichlorophenyl group influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing Cl substituents activate the oxazole ring toward nucleophilic substitution but may sterically hinder Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Computational studies (DFT) suggest that the 2,4-dichloro substitution lowers the LUMO energy of the oxazole, favoring SNAr reactions over cross-coupling. Experimental optimization requires ligand screening (e.g., XPhos) and elevated temperatures (80–100°C) .

Q. What crystallographic methods are used to resolve disorder in the 1-chloroethyl group?

Single-crystal X-ray diffraction (SC-XRD) at 295 K with Mo-Kα radiation (λ = 0.71073 Å) is standard. For disordered chloroethyl groups:

Q. How can in vitro bioactivity assays address discrepancies in reported antimicrobial activity of halogenated oxazoles?

- Controlled testing : Use standardized MIC (Minimum Inhibitory Concentration) protocols against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Structure-activity comparison : Compare with analogs like 5-(4-fluorophenyl)-2-phenyl-1,3-oxazole (MIC = 8 µg/mL against S. aureus) to identify critical substituents .

- Mechanistic studies : Fluorescence quenching of DNA gyrase or efflux pump inhibition assays can clarify mode-of-action contradictions .

Methodological Challenges and Solutions

Q. How to analyze byproducts from incomplete chlorination during synthesis?

Q. What computational tools predict the metabolic stability of 2-(1-chloroethyl)-5-(2,4-dichlorophenyl)-1,3-oxazole?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.